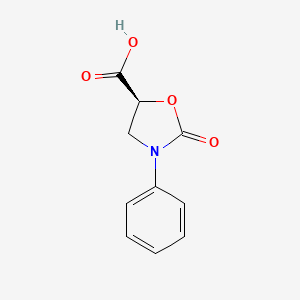

(S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid

CAS No.: 918543-49-4

Cat. No.: VC17268103

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918543-49-4 |

|---|---|

| Molecular Formula | C10H9NO4 |

| Molecular Weight | 207.18 g/mol |

| IUPAC Name | (5S)-2-oxo-3-phenyl-1,3-oxazolidine-5-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO4/c12-9(13)8-6-11(10(14)15-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)/t8-/m0/s1 |

| Standard InChI Key | VEFFNECIDVRBTE-QMMMGPOBSA-N |

| Isomeric SMILES | C1[C@H](OC(=O)N1C2=CC=CC=C2)C(=O)O |

| Canonical SMILES | C1C(OC(=O)N1C2=CC=CC=C2)C(=O)O |

Introduction

Structural and Stereochemical Features

The compound’s core structure consists of an oxazolidine ring—a saturated heterocycle with nitrogen at position 1 and oxygen at position 2. The (S)-configuration at the stereocenter and the phenyl group at position 3 introduce chirality and aromaticity, respectively, which are critical for its interactions in biological systems. The carboxylic acid at position 5 enhances water solubility and provides a site for further chemical modifications, such as esterification or amidation.

Key structural attributes include:

-

Chirality: The (S)-enantiomer is synthesized via stereoselective methods, ensuring precise spatial arrangement for target-specific interactions.

-

Aromatic Interactions: The phenyl group enables π-π stacking with aromatic residues in proteins or nucleic acids.

-

Hydrogen-Bonding Capacity: The carbonyl and carboxylic acid groups facilitate hydrogen bonding, influencing solubility and receptor binding.

Synthesis and Stereochemical Control

Asymmetric Synthesis Strategies

The synthesis of (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid employs asymmetric techniques to achieve enantiomeric purity. A representative route involves:

-

N-Sulfinimine Formation: R-Glyceraldehyde acetonide is converted to an N-sulfinimine intermediate, which serves as a chiral auxiliary.

-

Stereoselective Grignard Addition: Phenylmagnesium bromide reacts with the N-sulfinimine under controlled conditions, yielding a diastereomerically enriched adduct.

-

Cyclization and Deprotection: Acid-mediated cyclization forms the oxazolidine ring, followed by deprotection to reveal the carboxylic acid group.

Table 1: Key Reaction Conditions and Outcomes

| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| N-Sulfinimine Formation | Ti(OiPr), (-)-Menthyl sulfinyl chloride | 85 | N/A |

| Grignard Addition | PhenylMgBr, THF, -78°C | 78 | 9:1 (dr) |

| Cyclization | HCl, MeOH, rt | 92 | N/A |

This method highlights the importance of low temperatures (-78°C) and chiral auxiliaries in achieving high stereoselectivity.

Physicochemical Properties

While experimental data on melting point, solubility, and stability remain limited, theoretical predictions and analogs provide insights:

-

LogP: Estimated at 1.5–2.0, indicating moderate lipophilicity suitable for membrane permeability.

-

pKa: The carboxylic acid group likely has a pKa ~4.5, enabling ionization at physiological pH.

-

Thermal Stability: Oxazolidines generally decompose above 200°C, suggesting compatibility with standard laboratory handling.

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms of Action

The compound’s structural resemblance to amino acids (e.g., proline) suggests potential roles in:

-

Enzyme Inhibition: Competitive binding to active sites of amino acid-processing enzymes (e.g., prolyl hydroxylases).

-

Receptor Modulation: Interaction with G-protein-coupled receptors (GPCRs) via hydrogen bonding and aromatic stacking.

Table 2: Comparative Bioactivity of Oxazolidine Derivatives

| Compound | Target Pathway | IC50/EC50 (µM) | Source |

|---|---|---|---|

| Linezolid | Bacterial ribosome | 2–4 | Literature |

| (S)-2-Oxo-3-phenyloxazolidine-5-carboxylic acid | Hypothesized: Prolyl hydroxylase | N/A |

Industrial and Research Applications

Asymmetric Catalysis

The compound’s chiral framework makes it a candidate for:

-

Chiral Auxiliaries: Facilitating enantioselective synthesis of pharmaceuticals.

-

Ligand Design: Coordinating metal catalysts in cross-coupling reactions.

Drug Discovery

-

Prodrug Development: The oxazolidine ring could hydrolyze in vivo to release bioactive amines.

-

Peptide Mimetics: Serving as a rigid scaffold to mimic peptide secondary structures.

Future Research Directions

-

Physicochemical Profiling: Experimental determination of solubility, stability, and partition coefficients.

-

In Vitro Assays: Screening against enzyme libraries (e.g., kinases, proteases) to identify molecular targets.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in model organisms.

-

Formulation Optimization: Developing salt forms or prodrugs to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume